2,4-dibromo-N-ethylbenzene-1-sulfonamide
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Overview
Description
2,4-Dibromo-N-ethylbenzene-1-sulfonamide is an organic compound characterized by the presence of bromine atoms at the 2 and 4 positions of the benzene ring, an ethyl group attached to the nitrogen atom, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-N-ethylbenzene-1-sulfonamide typically involves the bromination of N-ethylbenzene-1-sulfonamide. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the 2 and 4 positions.
Industrial Production Methods: Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the sulfonamide group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products may include derivatives with different functional groups replacing the bromine atoms.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction Products: Reduction may yield amines or other reduced forms of the compound.
Scientific Research Applications
2,4-Dibromo-N-ethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.
Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing, given its structural similarity to other bioactive sulfonamides.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2,4-dibromo-N-ethylbenzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and sulfonamide group can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2,4-Dibromo-N-methylbenzene-1-sulfonamide: Similar structure but with a methyl group instead of an ethyl group.
2,4-Dibromo-N-propylbenzene-1-sulfonamide: Similar structure but with a propyl group instead of an ethyl group.
2,4-Dibromo-N-phenylbenzene-1-sulfonamide: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness: 2,4-Dibromo-N-ethylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of an ethyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H9Br2NO2S |
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Molecular Weight |
343.04 g/mol |
IUPAC Name |
2,4-dibromo-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C8H9Br2NO2S/c1-2-11-14(12,13)8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 |
InChI Key |
YFNYUGZMBWJQGI-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
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